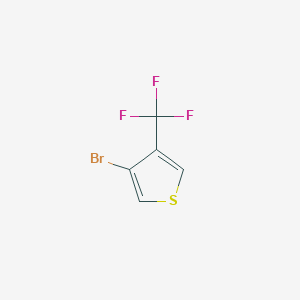

3-Bromo-4-(trifluoromethyl)thiophene

Description

Properties

IUPAC Name |

3-bromo-4-(trifluoromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3S/c6-4-2-10-1-3(4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYOSFXRFQKHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Aromatic Bromination of 4-(Trifluoromethyl)thiophene

The most common and direct method to prepare 3-Bromo-4-(trifluoromethyl)thiophene is through electrophilic aromatic substitution (EAS) bromination of 4-(trifluoromethyl)thiophene.

- Brominating Agents : Bromine (Br2) or N-bromosuccinimide (NBS) are typically employed as brominating agents.

- Solvents : Inert solvents such as dichloromethane (DCM) or chloroform are used to dissolve the substrate and facilitate the reaction.

- Temperature : The reaction is generally carried out at room temperature or slightly elevated temperatures to control the regioselectivity and avoid over-bromination.

- Mechanism : The bromine electrophile attacks the thiophene ring, preferentially at the 3-position relative to the trifluoromethyl substituent at the 4-position, due to electronic and steric effects.

This method yields 3-Bromo-4-(trifluoromethyl)thiophene with high selectivity and purity, suitable for further synthetic applications.

| Parameter | Details |

|---|---|

| Starting Material | 4-(Trifluoromethyl)thiophene |

| Brominating Agent | Bromine (Br2) or N-bromosuccinimide (NBS) |

| Solvent | Dichloromethane or chloroform |

| Temperature | Room temperature to slightly elevated |

| Reaction Time | Typically several hours |

| Product Purity | High (typically >95% by HPLC) |

Industrial Production Methods

Industrial-scale synthesis of 3-Bromo-4-(trifluoromethyl)thiophene often employs continuous flow processes to enhance yield, purity, and safety.

- Continuous Flow Bromination : Automated systems allow precise control over reaction parameters such as reagent addition rate, temperature, and mixing.

- Advantages : Improved scalability, reproducibility, and reduced risk of handling bromine.

- Optimization : Reaction conditions are optimized to maximize yield (often >90%) and minimize side products.

This approach is favored in commercial production due to its efficiency and environmental benefits.

Alternative Synthetic Routes and Thiophene Derivative Synthesis Context

While direct bromination is the primary method for this compound, broader thiophene synthesis methods provide context and alternative approaches to substituted thiophenes:

- Paal–Knorr Synthesis : Converts 1,4-dicarbonyl compounds to thiophenes using sulfiding agents under acidic conditions.

- Gewald Reaction : Condensation of aldehydes or ketones with cyanoesters and sulfur in the presence of a base to form aminothiophenes.

- Domino and Multicomponent Reactions : Recent methods involve solvent-free or aqueous conditions to synthesize various thiophene derivatives efficiently.

However, these methods are generally less direct for preparing specifically 3-Bromo-4-(trifluoromethyl)thiophene, which requires selective bromination of a preformed trifluoromethylthiophene ring.

Detailed Reaction Analysis and Research Findings

- Regioselectivity : The trifluoromethyl group is a strong electron-withdrawing substituent, directing bromination to the 3-position of the thiophene ring.

- Stability : The trifluoromethyl substituent enhances the stability of the thiophene ring and influences reactivity.

- Reactivity in Cross-Coupling : The bromine atom serves as a reactive site for palladium-catalyzed Suzuki–Miyaura coupling, enabling the formation of carbon–carbon bonds with aryl or alkyl boronic acids.

- Yield and Purity : Laboratory and industrial syntheses report yields ranging from 80% to 99%, with product purity typically exceeding 95% by chromatographic methods.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Electrophilic Bromination | 4-(Trifluoromethyl)thiophene | Br2 or NBS, DCM or chloroform, RT to mild heat | 80–95 | Direct, regioselective bromination |

| Continuous Flow Industrial | 4-(Trifluoromethyl)thiophene | Automated Br2 addition, controlled temp and flow rate | 90–99 | Scalable, efficient, high purity |

| Thiophene Ring Synthesis | 1,4-Dicarbonyls, aldehydes, etc. | Paal–Knorr, Gewald, or multicomponent reactions | Variable | Indirect, less common for this specific compound |

Additional Notes on Related Compounds and Bromination

- Positional isomers such as 4-Bromo-3-(trifluoromethyl)thiophene or 3-Bromo-2-(trifluoromethyl)thiophene can be prepared by varying reaction conditions or starting materials but require careful control to avoid isomer mixtures.

- The bromination step is critical for subsequent functionalization, making the method's selectivity and reproducibility essential for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(trifluoromethyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products:

Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Coupling Products: Biaryl or diaryl compounds.

Oxidation Products: Thiophene sulfoxides or sulfones.

Scientific Research Applications

Synthesis of Biologically Active Compounds

One of the primary applications of 3-Bromo-4-(trifluoromethyl)thiophene is its use as a building block in the synthesis of biologically active molecules. The compound has been utilized in the development of new pharmaceuticals and agrochemicals. For example, it has been incorporated into the synthesis of novel antitubercular agents, where structural modifications based on bromophenol derivatives were explored for their inhibitory activity against Mycobacterium tuberculosis .

Material Science

In material science, 3-Bromo-4-(trifluoromethyl)thiophene is used in the fabrication of organic electronic materials. Its unique electronic properties make it suitable for applications in organic photovoltaics and organic light-emitting diodes (OLEDs). The trifluoromethyl group enhances the electron-withdrawing ability, which can improve charge transport properties in these materials .

Halogenation Reactions

The compound serves as a precursor for halogenation reactions, specifically in the context of aryl halide transformations. Researchers have explored its reactivity in base-catalyzed isomerization processes to produce other functionalized thiophenes. This method allows for selective substitution patterns that are critical for developing complex organic molecules .

Case Study 1: Antitubercular Activity

A study evaluated various derivatives of bromophenol, including those derived from 3-Bromo-4-(trifluoromethyl)thiophene, for their antitubercular properties. The results indicated that specific substitutions on the thiophene ring significantly affected biological activity, highlighting the importance of structural modifications .

Case Study 2: Organic Electronics

In research focused on organic electronics, 3-Bromo-4-(trifluoromethyl)thiophene was incorporated into polymer matrices to enhance charge mobility. The findings demonstrated improved performance metrics in devices fabricated with this compound compared to those without it, showcasing its utility in advanced materials .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 3-Bromo-4-(trifluoromethyl)thiophene with structurally related compounds:

Key Observations :

- Substituent Effects : The -CF₃ group in the target compound reduces electron density on the thiophene ring compared to 3-Bromothiophene, making it less reactive toward electrophilic substitution but more stable .

- Positional Isomerism : Compared to 4-Bromo-3-(trifluoromethyl)aniline , the substitution pattern on the aromatic ring (thiophene vs. benzene) significantly alters electronic properties and reactivity.

Electronic and Spectroscopic Properties

- HOMO-LUMO Gap : Computational studies on 3-Bromo-4-(2-pyridyl)thiophene () reveal that electron-withdrawing groups like -CF₃ lower the LUMO energy, enhancing charge-transfer capabilities. Similar effects are expected for the target compound.

- NMR Shifts : The -CF₃ group in 3-Bromo-4-(trifluoromethyl)benzaldehyde () deshields adjacent protons, a trend likely mirrored in the thiophene analog.

Biological Activity

3-Bromo-4-(trifluoromethyl)thiophene is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Bromo-4-(trifluoromethyl)thiophene is characterized by a thiophene ring with a bromine atom at the 3-position and a trifluoromethyl group at the 4-position. Its molecular formula is CHBrFS, and it exhibits unique electronic properties due to the presence of these substituents, which can significantly influence its reactivity and interactions in biological systems.

1. Antimicrobial Activity

Research has indicated that derivatives of thiophene compounds, including 3-Bromo-4-(trifluoromethyl)thiophene, exhibit antimicrobial properties. For instance, studies have demonstrated that certain thiophene derivatives possess antibacterial activity against various pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

2. Anticancer Activity

The anticancer potential of thiophene derivatives has also been explored. In vitro studies have shown that compounds similar to 3-Bromo-4-(trifluoromethyl)thiophene can inhibit cancer cell proliferation across various cell lines, including breast and pancreatic cancer cells. IC values for these compounds range from 3 to 20 µM, indicating significant cytotoxic effects . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

1. Biochemical Pathways

3-Bromo-4-(trifluoromethyl)thiophene primarily participates in the Suzuki–Miyaura coupling reaction, a key method for forming carbon–carbon bonds in organic synthesis. This reaction involves oxidative addition and transmetalation steps, which are crucial for constructing complex organic molecules .

2. Cellular Effects

The compound influences cellular functions through various pathways:

- Cell Signaling: It alters signaling pathways that regulate cell growth and differentiation.

- Gene Expression: Changes in gene expression profiles have been observed, particularly in response to higher concentrations of the compound.

- Metabolic Pathways: It interacts with enzymes involved in metabolic processes, facilitating its transformation within cells .

Case Studies

Several studies have documented the biological effects of thiophene derivatives:

- Antibacterial Study:

- Anticancer Study:

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-4-(trifluoromethyl)thiophene, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via electrophilic substitution or cross-coupling reactions. For brominated thiophenes, halogenation using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃) is common. The trifluoromethyl group can be introduced via nucleophilic trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃) or via direct C-H functionalization under palladium catalysis. Optimization involves controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometry of reagents to minimize side products .

- Validation : Monitor reaction progress using TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the purity of 3-bromo-4-(trifluoromethyl)thiophene be assessed, and what analytical techniques are critical?

- Methodology :

- HPLC/GC : Quantify purity (>95%) using reverse-phase HPLC with UV detection (λ = 254 nm) or GC with flame ionization detection.

- NMR : Confirm structure via ¹H/¹³C NMR. Key signals: thiophene protons (δ 6.8–7.5 ppm), CF₃ group (¹⁹F NMR δ -60 to -65 ppm), and bromine isotopic pattern in mass spectrometry (EI-MS: m/z 256 [M⁺]) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S content.

Q. What are the recommended storage conditions to prevent degradation?

- Store at 2–4°C in amber vials under inert gas (Ar/N₂) to avoid moisture absorption and photodegradation. Stability tests show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic and catalytic properties of 3-bromo-4-(trifluoromethyl)thiophene?

- Methodology :

- DFT Calculations : Use B3LYP/6-311G** basis sets to model molecular orbitals. The electron-withdrawing CF₃ and Br groups lower HOMO-LUMO gaps (~4.5 eV), enhancing electrophilicity for Suzuki-Miyaura couplings .

- Catalytic Activity : Simulate adsorption on metal surfaces (e.g., Pd/C) to predict catalytic turnover in cross-coupling reactions. Charge transfer analysis reveals Br as a leaving group, facilitating aryl bond formation .

Q. What role does 3-bromo-4-(trifluoromethyl)thiophene play in designing covalent organic frameworks (COFs) for oxygen reduction reactions (ORR)?

- Methodology : Incorporate the thiophene moiety into COFs via Sonogashira coupling. The sulfur atom acts as an ORR active site, with DFT showing a 0.35 eV reduction in overpotential compared to benzene-based COFs. Experimental validation via rotating disk electrode (RDE) tests in 0.1 M KOH shows a 4-electron pathway with onset potential at 0.82 V vs. RHE .

Q. How can ionic liquids (ILs) improve the extraction efficiency of sulfur-containing byproducts during synthesis?

- Methodology : Use ILs like 1-pentyl-1-methylpiperidinium bis{(trifluoromethyl)sulfonyl}imide for liquid-liquid extraction. At 308.15 K, distribution ratios (D) for thiophene derivatives reach 12.5, with selectivity >200 over alkanes. Optimize IL/thiophene molar ratio (1:3) and mixing time (20 min) .

Contradictions and Resolutions

- Synthetic Routes : suggests direct bromination, while highlights cross-coupling. Resolve by comparing yields: direct bromination gives 60–70% yield but requires harsh conditions, whereas cross-coupling (e.g., Suzuki) offers 85% yield with Pd catalysts .

- Toxicity Concerns : notes thiophene derivatives may exhibit toxicity, but shows pharmaceutical applicability. Mitigate via structure-activity relationship (SAR) studies to eliminate reactive metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.